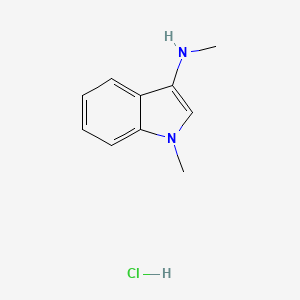
N,1-Dimethylindol-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and several plants such as strychnine . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest among researchers due to their diverse biological activities . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
Indole derivatives are crystalline and colorless in nature with specific odors . They are important types of molecules and natural products and play a main role in cell biology .Applications De Recherche Scientifique
Kinetics and Mechanism of Formation in Water Treatment
N,1-Dimethylindol-3-amine hydrochloride plays a role in the formation and destruction of N-nitrosodimethylamine (NDMA) in water, highlighting its significance in water treatment processes. The kinetics of reactions involving precursors like amines with disinfectants such as chlorine dioxide and ozone have been extensively studied. These studies suggest mechanisms involving electron transfers in the initial steps of reactions, which are critical for understanding and improving water treatment methods to ensure safety and compliance with health standards (Sharma, 2012).
Role in Tissue Protection and Immunity
Research has also explored the broader biological functions of similar compounds, such as N,N-Dimethyltryptamine, which shares structural similarities with N,1-Dimethylindol-3-amine hydrochloride. These compounds are found to have potential roles in tissue protection, regeneration, and immunity. The interaction with sigma-1 receptors suggests a mechanism through which these compounds might exert protective effects at the cellular level, indicating a wide array of potential therapeutic applications beyond their psychotropic effects (Frecska et al., 2013).
Degradation of Nitrogen-containing Hazardous Compounds
The compound's relevance extends to the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes. This application is crucial for the environmental management of pollutants, offering insights into efficient methods for the removal of harmful substances from water and soil. Such research underscores the importance of developing and optimizing technologies that can effectively address the presence of nitrogenous compounds in the environment, thereby reducing their impact on ecosystems and human health (Bhat & Gogate, 2021).
Understanding Nitrosamines in Water Technology
Investigations into nitrosamines, such as NDMA, and their precursors in water technology have shed light on the challenges and potential strategies for mitigating the presence of such compounds in drinking water. Understanding the sources and mechanisms of nitrosamine formation is essential for developing more effective water treatment solutions that ensure public health safety. This research is particularly relevant given the increasing concern over the safety of drinking water supplies and the need for regulatory bodies to establish guidelines that protect consumers from potential carcinogens (Nawrocki & Andrzejewski, 2011).
Mécanisme D'action
Target of Action
N,1-Dimethylindol-3-amine;hydrochloride, also known as N,1-dimethyl-1H-indol-3-amine hydrochloride, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has been found in many important synthetic drug molecules . Therefore, it is plausible that this compound, as an indole derivative, may affect similar biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Orientations Futures
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .
Propriétés
IUPAC Name |
N,1-dimethylindol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-11-9-7-12(2)10-6-4-3-5-8(9)10;/h3-7,11H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQUUPYNVXDPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN(C2=CC=CC=C21)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile](/img/structure/B2700818.png)

![[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2700822.png)

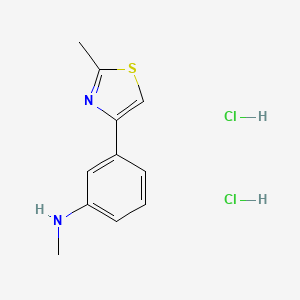
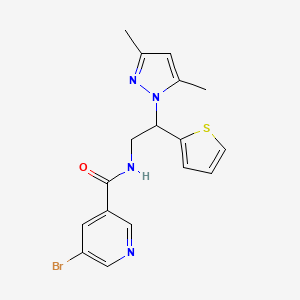
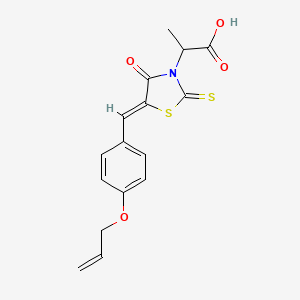
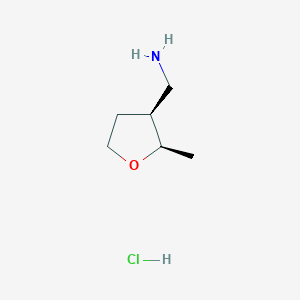
![3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine](/img/structure/B2700832.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2700834.png)
![2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2700835.png)
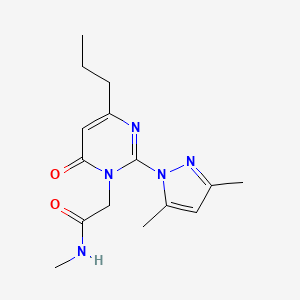
![1-({3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2700837.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)
